1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane
Overview
Description
1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane is a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which has made a significant impact on the field of diagnostic imaging . It is used as ligands for catalysts .
Synthesis Analysis
Two improved routes to synthesize 1-benzyl-1,4,7,10-tetraazacyclododecane and 1,4,7,10-tetraazacyclododecane-1-acetic acid ethyl ester are described . The synthesis of 1-{2-[4-(maleimido-N-propylacetamidobutyl)amino]-2-oxoethyl}-1,4,7,10-tetraazacyclododecane-4,7,10-triacetic acid and its Y, Ho, Tm, and Lu complexes are also reported .Molecular Structure Analysis
The 1H and 13C NMR spectra of the new compounds as well as the single crystal X-ray structure analyses of the intermediates 4-benzyl-1,7-bis (p-toluenesulfonyl)diethylenetriamine and 1,4,7-tris (p-toluenesulfonyl)diethylenetriamine are reported and discussed .Chemical Reactions Analysis
The versatility of DOTA, to which this compound is related, allows it to complex a variety of metal ions and be modified for different disease states . This has driven research into the chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle to create functional, targeted, and dual-modal imaging agents .Physical and Chemical Properties Analysis
This compound is soluble in water . It is hygroscopic in nature .Scientific Research Applications
Synthesis and Characterization
Synthetic Routes and Complex Formation : Research by Kohl et al. (2007) outlined improved synthetic routes for creating 1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane. The study also explored its complexation with rare earth elements, providing insight into its potential in coordination chemistry and material science (Kohl et al., 2007).
Lanthanide Complexation for Molecular Recognition : Regueiro-Figueroa et al. (2010) investigated the creation of ligands containing this compound and their ability to form lanthanide complexes. This work is significant for understanding the molecular recognition processes, particularly in the context of binding with specific molecules like saccharides (Regueiro-Figueroa et al., 2010).
Ligand Development and Potential Therapeutic Applications
Development of Contrast Agents : A study by Sang-Ihn et al. (1993) on the synthesis and characterization of gadolinium(III) chelate of this compound derivatives highlights its relevance in developing contrast agents for magnetic resonance imaging (MRI) (Sang-Ihn et al., 1993).
Stem Cell Imaging : Kim et al. (2015) explored the use of this compound derivatives as PET radiotracers for stem cell imaging. This study contributes to the field of medical imaging, especially in tracking the distribution and behavior of transplanted stem cells (Kim et al., 2015).
Mechanism of Action
Target of Action
1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane is a versatile material with immense potential in scientific research . Its unique structure enables diverse applications in fields like drug delivery, catalysis, and materials science . .
Mode of Action
Its unique structure suggests that it may interact with its targets in a specific manner, leading to changes in their function .
Biochemical Pathways
This compound is involved in the preparation of several functionalised macrocyclic chelating agents
Result of Action
Its unique structure suggests that it may have diverse applications in fields like drug delivery, catalysis, and materials science .
Action Environment
It is known that the compound should be stored at -20℃, protected from light and moisture .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzyl-4,7,10-tris-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O6S3/c1-30-9-15-34(16-10-30)47(41,42)38-23-21-37(29-33-7-5-4-6-8-33)22-24-39(48(43,44)35-17-11-31(2)12-18-35)26-28-40(27-25-38)49(45,46)36-19-13-32(3)14-20-36/h4-20H,21-29H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWGNPVYVRIYRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112193-80-3 | |
Record name | 1-BENZYL-4,7,10-TRIS-(TOLUENE-4-SULFONYL)-1,4,7,10-TETRAAZA-CYCLODODECANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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